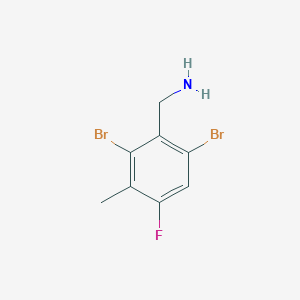![molecular formula C11H17NO3 B8369279 Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8369279.png)
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of sodium phosphate dibasic dodecahydrate and hydrochloric acid . The reaction is carried out in water at room temperature, followed by extraction with dichloromethane and purification through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic compounds.
Applications De Recherche Scientifique
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-9-azabicyclo[3,3,1]nonan-3-one
- 9-Azabicyclo[3,3,1]nonane N-oxyl (ABNO)
- N-Boc-9-azabicyclo[3,3,1]nonan-3-one
Uniqueness
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its ethyl ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)12-8-4-3-5-9(12)7-10(13)6-8/h8-9H,2-7H2,1H3 |
Clé InChI |
UMMAJLDRBUYTLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2CCCC1CC(=O)C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzenesulfonyl-5-hydroxy-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carbonitrile](/img/structure/B8369217.png)



![2-Carboxy-7-mercapto-5-methyl-s-triazolo[1,5-a]pyrimidine](/img/structure/B8369255.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarboxald ehyde](/img/structure/B8369269.png)



![2-But-3-ynyl-4-chloro-benzo[d]thiazole](/img/structure/B8369289.png)
